molecular formula C24H18ClFN2O2 B3006279 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327197-18-1

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3006279
CAS No.: 1327197-18-1
M. Wt: 420.87
InChI Key: QJICSKINPLWJSY-COOPMVRXSA-N
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Description

This compound belongs to the chromene-3-carboxamide class, characterized by a benzopyran core substituted with an imino group and a carboxamide moiety. The structure features a (5-chloro-2-fluorophenyl)imino group at the 2-position and a 2,4-dimethylphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-14-7-10-20(15(2)11-14)27-23(29)18-12-16-5-3-4-6-22(16)30-24(18)28-21-13-17(25)8-9-19(21)26/h3-13H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJICSKINPLWJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene backbone with specific functional groups that enhance its biological activity. The presence of the 5-chloro-2-fluorophenyl imine moiety and the N-(2,4-dimethylphenyl) group are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to the one have shown promising cytotoxic effects against various cancer cell lines. The cytotoxicity of chromene derivatives is often measured by their IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxic Activity of Related Chromene Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715.0
Compound BHeLa12.5
Compound CA54910.0
(2Z)-...VariousTBDTBD

The mechanisms through which chromene derivatives exert their anticancer effects include:

  • Inhibition of Key Enzymes : Many chromene derivatives inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, often through the activation of caspases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing tumor growth.

Case Studies

A notable study explored the cytotoxic effects of a related chromene compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The study reported an IC50 value comparable to established chemotherapeutic agents, suggesting that these compounds could serve as potential alternatives or adjuncts in cancer therapy.

Case Study Summary

  • Study Title : Evaluation of Chromene Derivatives as Anticancer Agents
  • Methodology : In vitro assays on multiple cancer cell lines.
  • Findings : The tested chromene derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM against breast and lung cancer cell lines.
  • : The study supports further investigation into the structure-activity relationship (SAR) to optimize these compounds for enhanced efficacy.

Scientific Research Applications

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 2-imino-2H-chromene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides were synthesized and tested for their anticancer properties. One notable compound showed potent activity against multiple human cancer cell lines, including MCF-7 and A-549, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil and docetaxel .

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA-5490.9
VIaCaco-29.9

Antibacterial and Antifungal Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain substituted chromenes possess significant antibacterial and antifungal activities. For example, compounds derived from the 2-imino-2H-chromene structure have been shown to inhibit the growth of various bacterial strains effectively, suggesting their potential as antimicrobial agents .

Anti-Alzheimer's Activity

A recent investigation into imino-2H-chromene derivatives highlighted their potential as multifunctional agents against Alzheimer's disease. These compounds were designed to inhibit key enzymes involved in the pathology of Alzheimer's, such as BACE1 and acetylcholinesterase (AChE). One derivative demonstrated notable inhibition of BACE1, indicating its promise as a therapeutic candidate for neurodegenerative diseases .

Synthesis and Structure-Activity Relationships

The synthesis of (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide involves the reaction of substituted amines with appropriate aldehydes under specific conditions to form the desired chromene structure. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds by modifying substituents on the chromene ring or the aryl group attached to the imine .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs vary in substituents on the imino-phenyl ring and the carboxamide nitrogen. Key comparisons include:

Compound Name Substituents (Imino Group) Carboxamide Substituent Molecular Formula Avg. Mass (g/mol) Key Features
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide (Target) 5-Cl, 2-F 2,4-dimethylphenyl C₂₄H₁₉ClFN₂O₂ (inferred) ~448.88 Electron-withdrawing Cl/F; bulky 2,4-dimethylphenyl
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Cl, 2-F 4-Cl-phenyl C₂₂H₁₃Cl₂FN₂O₂ 427.26 Enhanced hydrophobicity from Cl; planar 4-Cl-phenyl
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-F Acetyl C₁₈H₁₃FN₂O₂ 324.31 Electron-withdrawing F; acetyl group reduces steric hindrance
(2Z)-2-[(2,4-Dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 2,4-dimethylphenyl THF-methyl C₂₄H₂₅N₂O₄ (inferred) ~417.47 Electron-donating methyl groups; polar hydroxy and THF-methyl substituents
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-OCH₃ 2-OCH₃-phenyl C₂₄H₂₀N₂O₄ 408.43 Electron-donating OCH₃ groups; increased solubility

Key Observations :

  • In contrast, electron-donating groups (OCH₃, CH₃) may increase solubility but reduce reactivity .
  • Steric and Polar Interactions : Bulky substituents like 2,4-dimethylphenyl (target) or THF-methyl may hinder molecular packing, affecting crystallinity and bioavailability. Polar groups (e.g., hydroxy in ) enhance hydrophilicity.

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